

An In-depth Technical Guide to the Structural and Chemical Properties of ASN02563583

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Compound of Interest

Compound Name: ASN02563583

Cat. No.: B15610363

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN02563583 is a potent and selective small molecule modulator of the G protein-coupled receptor 17 (GPR17).[1][2] This technical guide provides a comprehensive overview of the structural and chemical properties of **ASN02563583**, its mechanism of action, and detailed experimental protocols relevant to its study. The information presented is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in their investigation of this compound and its potential therapeutic applications, particularly in the context of neurological diseases.[1][2]

Structural and Chemical Properties

ASN02563583 is a synthetic organic compound with the following properties:

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₄ N ₄ O ₃ S	[1]
Molecular Weight	460.55 g/mol	[1]
CAS Number	483283-39-2	[1]
IUPAC Name	Not available in the searched results.	
SMILES String	Not available in the searched results.	

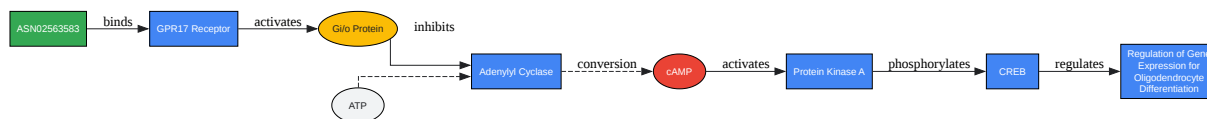
Solubility

ASN02563583 is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, it can be prepared in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[1]

Mechanism of Action and Signaling Pathway

ASN02563583 functions as a potent agonist of the GPR17 receptor, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.64 nM in a [³⁵S]GTPγS binding assay.[1][2] GPR17 is a key regulator of oligodendrocyte precursor cell (OPC) differentiation, a critical process for myelination and remyelination in the central nervous system.

The primary signaling pathway initiated by the activation of GPR17 by agonists such as **ASN02563583** involves the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade plays a crucial role in the temporal regulation of oligodendrocyte maturation.



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Caption: GPR17 signaling pathway activated by **ASN02563583**.

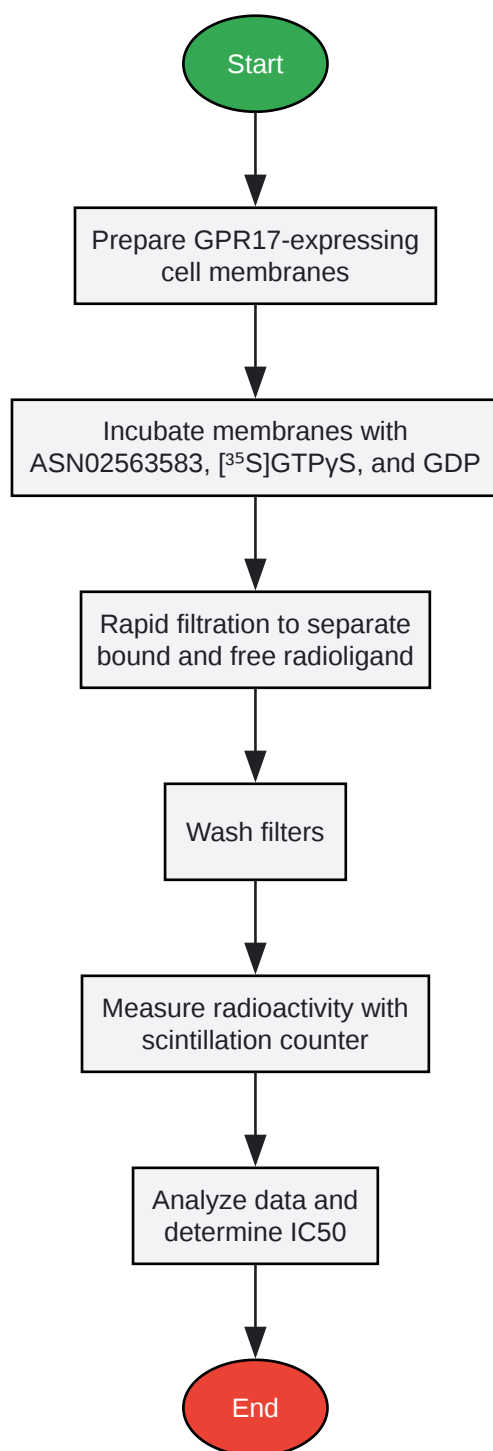
Experimental Protocols

[³⁵S]GTPyS Binding Assay

This assay is used to determine the potency and efficacy of GPR17 receptor agonists like **ASN02563583**.

Methodology:

- **Membrane Preparation:** Membranes from cells expressing the GPR17 receptor are prepared by homogenization and centrifugation.
- **Binding Reaction:** The membranes are incubated with varying concentrations of **ASN02563583** in the presence of [³⁵S]GTPyS and GDP.
- **Filtration:** The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPyS.
- **Scintillation Counting:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The specific binding of [³⁵S]GTPyS is plotted against the concentration of **ASN02563583** to determine the IC₅₀ value.



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Caption: Workflow for the $[^{35}\text{S}]$ GTPyS binding assay.

Intracellular cAMP Measurement Assay

This assay measures the functional consequence of GPR17 activation by **ASN02563583**.

Methodology:

- **Cell Culture:** Cells expressing the GPR17 receptor are cultured in appropriate media.
- **Treatment:** The cells are treated with varying concentrations of **ASN02563583**.
- **cAMP Induction:** Intracellular cAMP levels are stimulated using forskolin.
- **Lysis and Detection:** The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay (e.g., GloSensor™).
- **Data Analysis:** The inhibition of forskolin-stimulated cAMP accumulation is plotted against the concentration of **ASN02563583** to determine its functional potency.

Oligodendrocyte Differentiation Assay

This assay assesses the effect of **ASN02563583** on the maturation of oligodendrocyte precursor cells (OPCs).

Methodology:

- **OPC Culture:** Primary OPCs are isolated and cultured in a differentiation-promoting medium.
- **Treatment:** The cultured OPCs are treated with **ASN02563583** at various concentrations.
- **Immunocytochemistry:** After a defined period, the cells are fixed and stained with antibodies against markers of different oligodendrocyte stages (e.g., O4 for immature oligodendrocytes and Myelin Basic Protein (MBP) for mature oligodendrocytes).
- **Microscopy and Quantification:** The number of cells expressing each marker is quantified using fluorescence microscopy.
- **Data Analysis:** The percentage of differentiated oligodendrocytes is compared between treated and untreated groups to evaluate the effect of **ASN02563583**.

In Vivo Studies and Therapeutic Potential

While in vitro data strongly support the role of **ASN02563583** as a potent GPR17 agonist, there is currently a lack of publicly available in vivo efficacy and safety data for this specific compound. The therapeutic potential of modulating GPR17 activity in neurological diseases is an active area of research. GPR17 agonists are being investigated for their potential to promote remyelination in diseases such as multiple sclerosis by facilitating the timely differentiation of OPCs.

Further in vivo studies in relevant animal models of demyelinating diseases are necessary to fully elucidate the therapeutic efficacy, safety profile, and pharmacokinetic properties of **ASN02563583**.

Conclusion

ASN02563583 is a valuable research tool for investigating the role of the GPR17 receptor in oligodendrocyte biology and its potential as a therapeutic target for neurological disorders. This guide provides a foundational understanding of its chemical and structural properties, mechanism of action, and key experimental methodologies. Further research, particularly in vivo studies, is warranted to fully explore the therapeutic promise of **ASN02563583**.

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References

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